3-(1-Aminoethyl)pyridin-2-amine
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Overview
Description
3-(1-Aminoethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminoethyl group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethyl group. The reaction is typically carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various alkyl halides, acyl chlorides, or sulfonyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced amine derivatives
Substitution: Alkylated, acylated, or sulfonylated derivatives
Scientific Research Applications
3-(1-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it may interact with receptor proteins, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)ethylamine
- Pyrrolidine derivatives
- Indole derivatives
- Pyrimidine derivatives
Comparison
Compared to similar compounds, 3-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. For instance, while pyrrolidine derivatives are known for their use in drug discovery, this compound offers a different set of interactions and properties due to the presence of the pyridine ring and aminoethyl group.
Properties
IUPAC Name |
3-(1-aminoethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,8H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWYVBKPIROJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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